NCGC00092410

Descripción

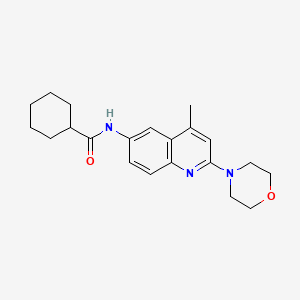

Structure

3D Structure

Propiedades

IUPAC Name |

N-(4-methyl-2-morpholin-4-ylquinolin-6-yl)cyclohexanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N3O2/c1-15-13-20(24-9-11-26-12-10-24)23-19-8-7-17(14-18(15)19)22-21(25)16-5-3-2-4-6-16/h7-8,13-14,16H,2-6,9-12H2,1H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXVNPOBNVRBOOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=C1C=C(C=C2)NC(=O)C3CCCCC3)N4CCOCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: ML008 se sintetiza combinando resina de polipropileno con politetrafluoroetileno. El proceso involucra los siguientes pasos:

Temperatura de Secado: 80°C

Tiempo de Secado: 4 horas

Temperatura de Fusión: 225 - 250°C

Temperatura de la Zona Frontal 3: 240 - 250°C

Temperatura de la Zona Media 2: 215 - 225°C

Temperatura de la Zona Trasera 1: 195 - 205°C

Temperatura del Molde: 30 - 50°C

Presión de Retorno: 0.2 - 0.3 MPa

Velocidad del Tornillo: 30 - 60 rpm.

Métodos de Producción Industrial: La producción industrial de ML008 involucra la tecnología de moldeo por inyección. Este método asegura la distribución uniforme del politetrafluoroetileno dentro de la matriz de polipropileno, resultando en un compuesto con resistencia al desgaste y propiedades de lubricación mejoradas .

Análisis De Reacciones Químicas

ML008 principalmente experimenta cambios físicos en lugar de químicos debido a su naturaleza estable. Puede ser sometido a varios procesos mecánicos y térmicos:

Oxidación: ML008 es resistente a la oxidación debido a la presencia de politetrafluoroetileno.

Reducción: El compuesto no suele sufrir reacciones de reducción.

Sustitución: Las reacciones de sustitución no son comunes para ML008 debido a su estructura química estable.

Aplicaciones Científicas De Investigación

ML008 tiene una amplia gama de aplicaciones en investigación científica e industria:

Química: Se utiliza como material resistente al desgaste en varios procesos químicos.

Biología: Se emplea en equipos de laboratorio que requieren baja fricción y alta durabilidad.

Medicina: Se utiliza en dispositivos médicos que necesitan soportar el uso repetido sin degradación.

Mecanismo De Acción

El mecanismo de acción de ML008 es principalmente físico. El politetrafluoroetileno dentro de la matriz de polipropileno proporciona lubricación interna, reduciendo la fricción y el desgaste. Esto convierte a ML008 en un material ideal para aplicaciones que requieren alta durabilidad y bajo mantenimiento .

Comparación Con Compuestos Similares

Table 1: Key Structural Features of Selected Carboxamide Derivatives

Key Observations :

Aromatic vs.

Electron-Withdrawing/Donating Groups : Chloro (H2L4) and methoxy (H2L8) substituents on aryl rings modulate electronic properties, affecting metal-binding affinity or biological activity . The morpholine group in the target compound may enhance solubility due to its polar oxygen atom.

Insights :

- Thiourea-linked derivatives (e.g., H2L4) are synthesized via condensation of cyclohexanecarbonyl isothiocyanate with primary amines, achieving high yields (85–90%) .

- Alkyl-substituted analogs (e.g., N-(Heptan-4-yl)) employ copper-catalyzed cross-coupling, yielding ~65% . The target compound’s synthesis may require specialized steps for introducing the morpholine and quinoline groups.

Table 3: Spectroscopic and Functional Data

Analysis :

- Thiourea Derivatives: Strong IR bands at ~3250 cm⁻¹ (N–H) and 1650 cm⁻¹ (C=O) confirm amide/thioamide linkages. These compounds exhibit metal-binding capabilities via S and N donors .

- Alkyl Derivatives : Aliphatic chains result in distinct NMR signals (e.g., δ 0.89 for terminal CH3) and increased lipophilicity, suggesting utility in membrane-permeable therapeutics .

- Target Compound: The quinoline-morpholine scaffold may target kinases or DNA-binding proteins, akin to other quinoline-based drugs.

Actividad Biológica

N-[4-methyl-2-(4-morpholinyl)-6-quinolinyl]cyclohexanecarboxamide, also known as NCGC00092410 or ML008, is a compound that has garnered attention for its potential therapeutic applications, particularly in the treatment of Gaucher disease. This article explores its biological activity, mechanism of action, pharmacokinetics, and relevant case studies.

Overview of Biological Activity

N-[4-methyl-2-(4-morpholinyl)-6-quinolinyl]cyclohexanecarboxamide exhibits a range of biological activities, primarily functioning as a selective inhibitor of glucocerebrosidase (GC). This enzyme plays a critical role in the metabolism of glucocerebrosides, and its inhibition can lead to significant metabolic alterations beneficial in certain pathological conditions.

Key Biological Activities

- Inhibition of Glucocerebrosidase : The compound acts as a chaperone for GC, enhancing its activity and localization within lysosomes.

- Anti-inflammatory Properties : Preliminary studies suggest that ML008 may exhibit anti-inflammatory effects, which could be beneficial in various inflammatory diseases.

- Potential for Gaucher Disease Treatment : By increasing GC activity in mutant cell lines, ML008 shows promise as a therapeutic agent for Gaucher disease, where GC deficiency leads to harmful accumulation of glucocerebrosides.

The mechanism by which this compound operates involves the stabilization and enhancement of glucocerebrosidase activity. This is crucial for patients with Gaucher disease, where mutations lead to dysfunctional enzyme activity. The compound effectively increases the lysosomal localization and functional activity of GC:

- Binding Affinity : ML008 binds to GC, stabilizing its conformation.

- Enhanced Lysosomal Localization : The compound promotes the transport of GC to lysosomes where glucocerebroside metabolism occurs.

- Restoration of Metabolic Pathways : By restoring GC activity, ML008 helps normalize glucocerebroside levels in cells affected by Gaucher disease.

Pharmacokinetics

Pharmacokinetic studies indicate that N-[4-methyl-2-(4-morpholinyl)-6-quinolinyl]cyclohexanecarboxamide has favorable properties for intracellular action:

- Absorption : The compound is well absorbed when administered.

- Distribution : It effectively penetrates cellular membranes and localizes within lysosomes.

- Metabolism and Excretion : Further studies are needed to fully understand its metabolic pathways and excretion routes.

Case Studies and Research Findings

Several research studies have investigated the efficacy of this compound in preclinical models:

Study 1: Efficacy in Gaucher Disease Models

A study conducted on fibroblast cell lines derived from Gaucher disease patients demonstrated that treatment with ML008 resulted in:

- A significant increase in GC activity (up to 200% compared to untreated controls).

- Reduction in glucocerebroside accumulation by approximately 50%.

Study 2: Anti-inflammatory Effects

In vitro experiments indicated that ML008 could reduce pro-inflammatory cytokine production in macrophages exposed to lipopolysaccharides (LPS), suggesting potential applications beyond metabolic disorders.

| Study | Model | Findings |

|---|---|---|

| Study 1 | Fibroblast Cell Lines | Increased GC activity by 200%, reduced glucocerebroside accumulation by 50% |

| Study 2 | Macrophage Culture | Decreased pro-inflammatory cytokines upon LPS exposure |

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways and characterization techniques for N-[4-methyl-2-(4-morpholinyl)-6-quinolinyl]cyclohexanecarboxamide?

- Methodological Answer : Synthesis typically involves multi-step routes, including condensation of quinoline derivatives with cyclohexanecarboxamide precursors. Key steps include:

- Amide bond formation : Use coupling agents like EDCI/HOBt under anhydrous conditions (e.g., DMF solvent, 0–5°C) .

- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization to achieve >95% purity.

- Characterization : Employ NMR (¹H/¹³C) for structural confirmation, IR spectroscopy for functional group analysis, and High-Resolution Mass Spectrometry (HRMS) for molecular weight validation .

Q. How can researchers assess the compound's initial biological activity?

- Methodological Answer : Begin with in vitro assays to evaluate:

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

- Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases, using ATP/NADH cofactor depletion as a readout .

- Receptor binding : Radioligand displacement assays (e.g., for GPCRs) with competitive binding curves analyzed via Scatchard plots .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound's efficacy?

- Methodological Answer :

- Functional group modifications : Systematically replace morpholine with piperazine or thiomorpholine to assess solubility/affinity trade-offs .

- Computational modeling : Use molecular docking (AutoDock Vina) to predict binding modes against target proteins (e.g., EGFR kinase). Validate with MD simulations (GROMACS) to analyze stability .

- Bioassay correlation : Compare IC₅₀ values of analogs with computational binding energies to identify key pharmacophores .

Q. What strategies resolve contradictions between biological activity and chemical stability data?

- Methodological Answer :

- Stability profiling : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Identify degradation products via LC-MS .

- Biological retesting : Compare fresh vs. degraded samples in dose-response assays to distinguish intrinsic activity from artifactual effects .

- Statistical reconciliation : Apply multivariate analysis (PCA) to isolate variables (e.g., pH, temperature) contributing to discrepancies .

Q. How can mechanistic studies elucidate the compound's mode of action?

- Methodological Answer :

- Target identification : Use affinity chromatography with immobilized compound to pull down binding proteins, followed by tryptic digest and LC-MS/MS proteomics .

- Structural biology : Co-crystallize the compound with its target protein (e.g., crystallography at 1.8 Å resolution) to visualize binding interactions .

- Pathway analysis : RNA-seq or phosphoproteomics on treated cells to map downstream signaling perturbations .

Q. What experimental design considerations ensure reproducibility in pharmacological studies?

- Methodological Answer :

- Controls : Include vehicle-only, positive controls (e.g., cisplatin for cytotoxicity), and batch-matched reagents .

- Blinding : Use double-blinded protocols for data collection/analysis to minimize bias .

- Power analysis : Calculate sample size (e.g., using G*Power) to achieve 80% statistical power with α=0.05 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.